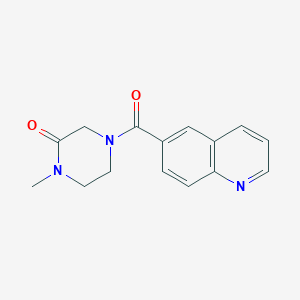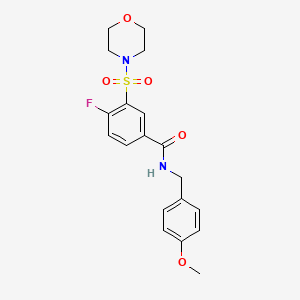![molecular formula C18H23N3 B4937426 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline has shown potential applications in several scientific fields. In the field of medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been investigated for its potential as an anti-cancer agent. In the field of organic chemistry, this compound has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.
Wirkmechanismus
The mechanism of action of 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline is not fully understood. However, it has been reported to interact with various proteins and enzymes in the body, including acetylcholinesterase and cyclin-dependent kinase 4. These interactions may lead to the inhibition of these enzymes, which could have therapeutic implications for neurological disorders and cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline can cross the blood-brain barrier, indicating its potential for neurological applications. In addition, it has been reported to have anti-inflammatory and antioxidant properties, which could have implications for various diseases. The compound has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation is the lack of information on its toxicity and potential side effects, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline. One area of focus could be the development of more efficient and cost-effective synthesis methods. In addition, further studies could be conducted to elucidate its mechanism of action and potential therapeutic applications. The compound could also be used as a starting point for the synthesis of novel compounds with improved properties for various applications.
Synthesemethoden
The synthesis of 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline involves the reaction of 6-azabicyclo[3.2.1]octan-3-one with 2-chloro-3-formylquinazoline in the presence of a reducing agent. The resulting product is then purified through a series of chromatography steps. This synthesis method has been reported in various scientific journals, and the purity and yield of the final product have been optimized through modifications to the reaction conditions.
Eigenschaften
IUPAC Name |
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-17(2)8-13-9-18(3,10-17)11-21(13)16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBIZNDBLRAIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3=NC=NC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)

![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)
![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)


![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4937455.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)
